![molecular formula C21H24N4O3S B2546413 (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 301675-99-0](/img/structure/B2546413.png)
(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems. These processes involve various reactions with carbonyl compounds and chloroacetyl chloride, leading to the formation of key intermediates and derivatives for further chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).
Method for Preparing Esters and Amides
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described. This method showcases the versatility of the compound in synthesizing various derivatives, significantly contributing to the field of medicinal and organic chemistry (Santilli, Kim, & Wanser, 1971).
Antimicrobial Activity Study
The compound has been used in the synthesis of derivatives that exhibit antimicrobial properties. These derivatives have shown increased activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating potential applications in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Microwave-Mediated Synthesis
The compound serves as a starting material in microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This highlights its role in facilitating efficient and environmentally friendly synthetic routes in chemical research (Eynde, Hecq, Kataeva, & Kappe, 2001).
Exploration in Anti-Inflammatory and Anti-Microbial Activities
Its derivatives have been explored for anti-inflammatory and antimicrobial activities, underscoring the compound's significance in the search for new therapeutic agents (A.S.Dongarwar et al., 2011).
Mechanism of Action
Target of Action
The primary target of (E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is the Aluminium ion (Al3+) . This compound, also known as ethyl 3-[(E)-{[4-(diethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, acts as a highly sensitive fluorescent receptor for Al3+ .
Mode of Action
This compound interacts with its target, the Al3+ ion, by forming a complex. This interaction results in a change in the fluorescence emission of the compound, making it a useful probe for the detection of Al3+ ions .
Biochemical Pathways
The interaction of this compound with Al3+ ions affects the fluorescence emission pathway of the compound. This change in fluorescence can be used to detect the presence of Al3+ ions in a solution .
Pharmacokinetics
Its ability to form a complex with al3+ ions suggests that it may have good bioavailability in solutions containing these ions .
Result of Action
The result of the action of this compound is a change in its fluorescence emission. This change can be detected and used to determine the presence and concentration of Al3+ ions in a solution .
Action Environment
The action of this compound is influenced by the presence of Al3+ ions in its environment. The compound exhibits high selectivity for Al3+ ions in both DMSO and aqueous solutions .
properties
IUPAC Name |
ethyl 3-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-5-24(6-2)16-10-8-15(9-11-16)12-23-25-13-22-19-17(20(25)26)14(4)18(29-19)21(27)28-7-3/h8-13H,5-7H2,1-4H3/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLGPSBMCXKFD-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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